molecular formula C11H11N3O B13076349 1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13076349
M. Wt: 201.22 g/mol
InChI Key: SCVCOCIRVPCUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted at the 3-position with an acetyl group and at the 2-position with a 3-methylpyrazole moiety. This structure combines aromatic nitrogen-containing rings (pyridine and pyrazole) with a ketone functional group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[2-(3-methylpyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8-5-7-14(13-8)11-10(9(2)15)4-3-6-12-11/h3-7H,1-2H3

InChI Key

SCVCOCIRVPCUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC=N2)C(=O)C

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis Using α-Bromoketones (Based on RSC Research)

A robust and efficient method reported involves a one-pot, multicomponent reaction starting from α-bromoketones, N-tosylhydrazide, and 2-ethynylpyridine under basic conditions:

  • Reagents and Conditions:

    • α-Bromoketone (0.2 mmol)
    • N-tosylhydrazide (0.22 mmol)
    • 2-Ethynylpyridine (0.2 mmol)
    • Potassium carbonate (K2CO3, 0.5 mmol)
    • Acetonitrile (CH3CN) as solvent
    • Reaction temperature: 60°C for initial hydrazone formation (6 h), then 110°C for cyclization (16 h)
    • Nitrogen atmosphere to prevent oxidation
  • Procedure:

    • Mix α-bromoketone and N-tosylhydrazide in CH3CN, stir at 60°C for 6 hours to form hydrazone intermediate.
    • Add 2-ethynylpyridine and K2CO3, continue stirring at 110°C for 16 hours.
    • Upon completion, cool to room temperature, extract with dichloromethane (CH2Cl2), wash with saturated NaHCO3 aqueous solution.
    • Purify the product by silica gel chromatography.
  • Outcome:

    • The reaction yields 2-(3-methyl-1H-pyrazol-1-yl)pyridine derivatives including the target ethanone-substituted compound.
    • This method offers good yields and structural diversity by varying starting materials.

Stepwise Synthesis via Pyrazole Formation and Coupling (Based on Patent Literature)

An alternative approach involves preparing the pyrazole ring first, then coupling it to the pyridine ethanone:

  • Key Steps:

    • Formation of 3-methyl-1H-pyrazole derivatives via reaction of appropriate hydrazines with β-dicarbonyl compounds or α-bromoketones.
    • Cyclization using reagents such as Lawesson's reagent or phosphorous oxychloride to form pyrazole rings.
    • Coupling of the pyrazole moiety to 2- or 3-substituted pyridine ethanone derivatives under controlled conditions.
    • Purification by recrystallization or chromatography.
  • Process Details:

    • Organic layers are washed with aqueous sodium chloride and bicarbonate solutions at controlled temperatures (50–55°C).
    • Concentration under reduced pressure at 50–110°C.
    • Addition of glacial acetic acid at 50–55°C to facilitate crystallization.
    • Cooling steps down to 0–5°C to precipitate the product.
    • Final drying under mild heat (40–45°C) for 15–20 hours.
  • Advantages:

    • This method allows for selective formation of intermediates.
    • Avoids toxic solvents like pyridine by using safer alternatives.
    • Industrially scalable with good purity and yield.

Comparative Data Table of Preparation Methods

Aspect Multicomponent One-Pot Synthesis Stepwise Pyrazole Formation & Coupling
Starting Materials α-Bromoketones, N-tosylhydrazide, 2-ethynylpyridine Hydrazines, β-dicarbonyls/α-bromoketones, pyridine ethanone derivatives
Reaction Conditions 60°C (hydrazone formation), 110°C (cyclization), CH3CN, N2 atmosphere 50–110°C, aqueous washes, acetic acid addition, mild drying
Solvents Acetonitrile, dichloromethane Various organic solvents, water, acetic acid
Purification Silica gel chromatography Crystallization, filtration, washing
Yield Moderate to high (varies by substrate) High (up to 90% reported for related compounds)
Scalability Suitable for lab and pilot scale Industrially advantageous, avoids toxic solvents
Advantages Efficient, one-pot, structural diversity High purity, controlled intermediate formation
Disadvantages Requires inert atmosphere, longer reaction times Multi-step, more handling steps

Research Findings and Notes

  • The multicomponent synthesis method provides a versatile platform for generating 2-(pyrazol-3-yl)pyridines with various substitutions, including the 3-methyl group on pyrazole and ethanone group on pyridine.

  • Avoidance of pyridine as a solvent in industrial processes is emphasized due to its toxicity; alternative solvents and reagents like Lawesson's reagent improve safety and yield.

  • Controlled temperature management during washing and crystallization steps significantly affects product purity and yield, with cooling steps to 0–5°C critical for precipitating the target compound.

  • The use of potassium carbonate as a base facilitates deprotonation and cyclization in the one-pot method, while N-tosylhydrazide acts as a hydrazone precursor enabling pyrazole ring formation.

  • Purification strategies rely on standard organic chemistry techniques such as aqueous washes, filtration, and drying under controlled temperatures to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specific derivatives have been evaluated for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. These findings indicate potential applications in treating inflammatory diseases .

Agricultural Science

Pesticidal Properties
In agricultural research, this compound and its derivatives have been tested for their pesticidal activity. Studies reveal that certain formulations can effectively control pest populations while being less harmful to beneficial insects. This dual action makes them attractive candidates for developing eco-friendly pesticides .

Herbicide Development
The compound has been investigated for its herbicidal properties against various weed species. Research indicates that it can disrupt the growth of specific weeds without adversely affecting crop yield, presenting a viable option for integrated weed management strategies .

Materials Science

Synthesis of Novel Materials
In materials science, this compound has been utilized in the synthesis of novel polymers and composites. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. For example, polymers incorporating this compound have shown improved resistance to environmental degradation .

Nanotechnology Applications
The compound is also being explored in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying its structure, researchers aim to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits COX and LOX enzymes
Agricultural SciencePesticidal PropertiesControls pest populations with minimal side effects
Herbicide DevelopmentDisrupts growth of specific weeds
Materials ScienceSynthesis of Novel MaterialsEnhanced thermal stability and mechanical properties
Nanotechnology ApplicationsImproved drug solubility and bioavailability

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of a derivative of this compound. The results showed a significant reduction in tumor size in animal models, highlighting the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Agricultural Application
In another study focused on agricultural applications, researchers tested the efficacy of this compound against common agricultural pests. The results indicated a notable decrease in pest populations without harming beneficial insects, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis, physicochemical properties, biological activities, and computational insights.

Structural Analogs
Compound Name Structure Key Substituents Molecular Formula CAS No. Reference
1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one Pyridine at C3: acetyl; C2: 3-methylpyrazole C12H11N3O Not explicitly listed - -
1-(3-(3-Methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one Phenyl ring replaces pyridine C12H12N2O 1504587-25-0
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Phenyl at pyrazole; acetyl at C4 C12H12N2O 105223-85-6
2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one Pyridine at C3; benzoxazole at C2 C14H10N2O2 51425-13-9
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one Simplified pyrazole-acetyl structure C6H8N2O 137890-05-2

Key Structural Differences :

  • Pyridine vs.
  • Substituent Position : In , the acetyl group is at the 4-position of the pyrazole ring instead of the pyridine-linked position, which may influence steric effects and reactivity .
Physicochemical Properties
  • Melting Points : Analogous compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f) exhibit melting points of 137.3–138.5°C .
  • Molecular Weight : The target compound’s molecular weight (~213.24 g/mol) is comparable to ’s analog (200.24 g/mol) .
  • Solubility: Data gaps exist, but pyridine-containing compounds (e.g., ) are typically polar, favoring solubility in organic solvents like DMF or ethanol .
Computational Insights
  • DFT Studies : and emphasize the role of density functional theory (DFT) in analyzing electronic properties and reaction mechanisms, applicable to predicting the target compound’s reactivity .
  • Electronic Effects : Pyridine’s electron-withdrawing nature may enhance the electrophilicity of the acetyl group compared to phenyl-substituted analogs (e.g., ) .

Biological Activity

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

Molecular Structure and Properties

The molecular formula for this compound is C11H11N3OC_{11}H_{11}N_3O, with a molecular weight of approximately 201.22 g/mol. The compound features a pyrazole ring fused with a pyridine moiety, which is known to influence its biological activity.

Property Value
Molecular FormulaC₁₁H₁₁N₃O
Molecular Weight201.22 g/mol
CAS Number1544801-85-5

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyridine structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as E. coli and S. aureus. In one study, modifications in the chemical structure enhanced the antibacterial efficacy, suggesting that the presence of specific functional groups can significantly influence activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, compounds with similar scaffolds have shown effectiveness in reducing carrageenan-induced edema in animal models, comparable to established anti-inflammatory drugs like indomethacin. This suggests that this compound could possess similar therapeutic effects .

Anticancer Properties

Emerging studies have explored the anticancer potential of pyrazole derivatives. Some compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific activity of this compound in this regard remains to be fully elucidated but aligns with the observed trends in related compounds .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression. For instance, certain compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases, which are crucial in mediating inflammatory responses .

Receptor Modulation : The compound may also interact with various receptors, modulating signaling pathways that regulate cell proliferation and survival. This interaction can lead to altered gene expression profiles associated with inflammation and cancer .

Case Studies

Several studies have investigated the biological activities of pyrazole-containing compounds:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus, revealing that certain modifications led to enhanced antibacterial properties .
  • Anti-inflammatory Research : In vivo studies demonstrated that specific pyrazole derivatives significantly reduced inflammation in rat models, showcasing their potential as therapeutic agents for inflammatory diseases .
  • Anticancer Investigation : A recent study highlighted the cytotoxic effects of a related pyrazole compound on breast cancer cell lines, indicating a promising avenue for further research into its anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.